molecular formula C20H30N2O B6636517 2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone

2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone

Cat. No. B6636517
M. Wt: 314.5 g/mol
InChI Key: RCVGYGNRMXUYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone, commonly known as ABPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPE is a synthetic compound that belongs to the class of alpha-2 adrenergic receptor agonists.

Mechanism of Action

ABPE acts as an alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors. Alpha-2 adrenergic receptors are found in various parts of the body, including the brain, spinal cord, and peripheral tissues. Activation of these receptors leads to a decrease in the release of neurotransmitters such as norepinephrine and dopamine, resulting in sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
ABPE has been shown to have various biochemical and physiological effects. It has been found to decrease the release of norepinephrine and dopamine in the brain, resulting in sedation and analgesia. ABPE has also been shown to decrease heart rate and blood pressure, which is beneficial in the treatment of hypertension. Additionally, ABPE has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

ABPE has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. The purity and yield of ABPE can be controlled by using different reaction conditions. ABPE is also stable and has a long shelf life. However, there are some limitations to using ABPE in lab experiments. The compound is expensive, which can limit its use in large-scale studies. Additionally, ABPE has a narrow therapeutic window, which means the dose needs to be carefully controlled to avoid toxicity.

Future Directions

There are several future directions for research on ABPE. One area of interest is the potential use of ABPE in the treatment of depression and anxiety. ABPE has been shown to have anxiolytic and sedative properties, which could be beneficial in the treatment of these disorders. Another area of interest is the potential use of ABPE in the treatment of neuropathic pain. ABPE has been shown to have analgesic properties, which could be beneficial in the treatment of this condition. Additionally, further research is needed to understand the long-term effects of ABPE on the body and to develop more efficient synthesis methods for the compound.
Conclusion:
ABPE is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been investigated for its anxiolytic, sedative, and analgesic properties and has shown promising results in animal models. ABPE acts as an alpha-2 adrenergic receptor agonist, which leads to sedation, analgesia, and anxiolysis. The compound has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its narrow therapeutic window. Future research on ABPE could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of ABPE involves the reaction between 4-benzylpiperidine and 2-azepanone in the presence of a catalyst. The reaction proceeds through an N-alkylation mechanism, resulting in the formation of ABPE. The purity and yield of ABPE can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

ABPE has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic, sedative, and analgesic properties. ABPE has also been investigated for its potential use in the treatment of depression, anxiety, and neuropathic pain. The compound has been tested in animal models and has shown promising results.

properties

IUPAC Name

2-(azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c23-20(17-21-12-6-1-2-7-13-21)22-14-10-19(11-15-22)16-18-8-4-3-5-9-18/h3-5,8-9,19H,1-2,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVGYGNRMXUYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone

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